3,5-Bis(trifluoromethyl)benzaldehyde

Overview

Description

Chemical Identity:

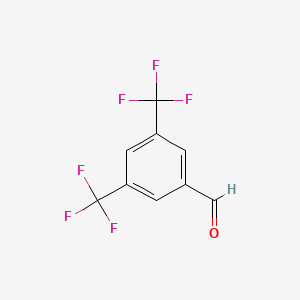

3,5-Bis(trifluoromethyl)benzaldehyde (CAS: 401-95-6) is a fluorinated aromatic aldehyde with the molecular formula C₉H₄F₆O and a molecular weight of 242.118 g/mol. It is characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzaldehyde ring, conferring strong electron-withdrawing effects and enhancing its reactivity in organic synthesis .

Preparation Methods

Formylation of 3,5-Bis(trifluoromethyl)benzyl Derivatives

One common synthetic route involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol or related benzyl halides to the corresponding aldehyde. The benzyl alcohol can be prepared by reduction of the aldehyde or by other synthetic routes, and then selectively oxidized.

Oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol : This method uses mild oxidizing agents to convert the benzyl alcohol to the aldehyde without overoxidation to the acid. Common oxidants include pyridinium chlorochromate (PCC) or Dess–Martin periodinane under controlled conditions.

Halogenation followed by oxidation : 3,5-Bis(trifluoromethyl)benzyl alcohol can be converted to benzyl halides (chloride or bromide) using thionyl chloride or hydrobromic acid, which can then be oxidized or formylated to the aldehyde.

Demethylation of Methoxy-Substituted Precursors

An alternative approach involves the synthesis of 3,5-bis(trifluoromethyl)-2-methoxybenzaldehyde followed by demethylation to yield 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, which can be further transformed to the target aldehyde.

- For example, treatment of 3,5-bis(trifluoromethyl)-2-methoxybenzaldehyde with boron tribromide in dichloromethane at low temperatures (-78 to 25 °C) followed by hydrolysis yields the hydroxy derivative with a reported yield of approximately 70%.

A well-documented industrially relevant method involves the preparation of 3,5-bis(trifluoromethyl)benzyl chloride from the corresponding benzyl alcohol, followed by conversion to the aldehyde.

Although this example focuses on amine synthesis, the benzyl chloride intermediate is a key precursor for aldehyde preparation by controlled oxidation.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of benzyl alcohol | 3,5-Bis(trifluoromethyl)benzyl alcohol | PCC, Dess–Martin periodinane | Mild, anhydrous | High (varies) | Avoids overoxidation |

| Halogenation + oxidation | 3,5-Bis(trifluoromethyl)benzyl alcohol | SOCl2, DMF; then oxidation | 0–10 °C; then oxidation step | >95% (halide formation) | Intermediate for aldehyde |

| Demethylation of methoxybenzaldehyde | 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde | Boron tribromide, CH2Cl2 | -78 to 25 °C, 20 h | ~70% | Produces hydroxy derivative |

The amino-dehalogenation reaction starting from 3,5-bis(trifluoromethyl)benzyl chloride with methylamine demonstrates that halogenated intermediates can be efficiently prepared and converted with high yields and minimal by-products, indicating the robustness of halogenation steps in the synthetic sequence.

The electron-withdrawing trifluoromethyl groups significantly reduce the reactivity of the aromatic ring toward electrophilic substitution, necessitating indirect synthetic routes such as halogenation of benzyl alcohols or demethylation of methoxy derivatives.

Control of reaction temperature and stoichiometry is critical to avoid side reactions and ensure high purity of the aldehyde product.

The preparation of 3,5-bis(trifluoromethyl)benzaldehyde is best achieved through multi-step synthetic routes involving the formation of benzyl halide intermediates or demethylation of methoxy-substituted precursors. Industrially, the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride under controlled conditions provides a high-yielding intermediate for further transformations. The electron-withdrawing trifluoromethyl groups impose synthetic challenges that are overcome by careful choice of reagents and reaction conditions. The methods described are supported by detailed experimental data and offer reliable pathways for the production of this important fluorinated aldehyde.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-bis(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to form 3,5-bis(trifluoromethyl)benzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TEMPO and nitric acid in the presence of hydrochloric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.

Reduction: 3,5-Bis(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Synthesis:

3,5-Bis(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of trifluoromethyl groups enhances the biological activity of the resulting compounds, making them more effective against specific targets in biological pathways. For example, it has been utilized in the synthesis of antimicrobial agents and other therapeutic drugs targeting resistant bacterial strains .

Case Study:

A study highlighted the use of this compound in synthesizing N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a metal- and catalyst-free amidation reaction. The compound was characterized using various spectroscopic methods and density functional theory (DFT) calculations to predict its behavior and efficacy .

Use in Agrochemicals:

The compound is explored for its potential in formulating agrochemicals, particularly in pest control products. Its potent biological activity enhances the efficacy of these products against various pests .

Case Study:

Research indicated that derivatives synthesized from this compound exhibited significant growth inhibition against drug-resistant bacteria, suggesting potential applications in agricultural pest management as well as pharmaceutical development .

Organic Synthesis

Versatile Building Block:

As a versatile building block in organic synthesis, this compound facilitates the creation of complex organic molecules. Its reactivity allows for various transformations that are valuable in both academic research and industrial laboratories .

Example Reaction:

The compound has been used to synthesize meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins through condensation reactions with pyrrole under specific catalytic conditions .

Fluorinated Compounds Research

Importance in Research:

The unique structure of this compound makes it a key player in studies aimed at understanding the properties and applications of fluorinated compounds. These compounds are known for their stability and reactivity, which are crucial for developing new materials and pharmaceuticals .

Case Study:

Research involving the synthesis of pyrazole derivatives from this aldehyde demonstrated its potential as a precursor for compounds with antimicrobial properties. The study reported that several synthesized derivatives showed significant activity against biofilms formed by Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective intermediate in drug synthesis, as it can modulate the pharmacokinetic properties of the final drug molecules .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥97% (commonly available as 10 mM solutions in DMSO) .

- Physical State : Liquid at room temperature, with a boiling point of 37°C at 1.3 mmHg and a density of 1.469 g/cm³ .

- Applications: A critical intermediate in pharmaceuticals, agrochemicals, and materials science. It is used in the synthesis of expanded porphyrins , chalcones , and organocatalysts .

Comparison with Positional Isomers of Bis(trifluoromethyl)benzaldehyde

The position of -CF₃ groups significantly impacts reactivity and physical properties. Key isomers include:

Key Observations :

- The meta-substitution (3,5-) in the target compound enhances steric accessibility for reactions at the aldehyde group compared to ortho-substituted isomers (e.g., 2,4- or 2,5-), which may hinder nucleophilic attack .

- The addition of a methoxy group (as in 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde) increases molecular weight and alters solubility but reduces electrophilicity at the aldehyde .

Comparison with Other Fluorinated and Non-Fluorinated Aromatic Aldehydes

Fluorinated Aldehydes:

Non-Fluorinated Aldehydes:

Key Observations :

- The dual -CF₃ groups in this compound create a stronger electron-deficient aromatic system compared to mono-fluorinated or nitro-substituted analogs, enabling unique reactivity in cross-coupling and condensation reactions .

- In chromatographic separations, this compound exhibits distinct retention behavior compared to 3,5-difluorobenzaldehyde due to increased hydrophobicity from -CF₃ groups .

Catalytic Hydrogenation:

- Superior Catalyst Performance: Tris[3,5-bis(trifluoromethyl)phenyl]borane, derived from the target compound, outperforms other boron catalysts in hydrogenating non-activated aldehydes (e.g., benzaldehyde) due to enhanced Lewis acidity from -CF₃ groups .

- Comparison with Schreiner’s Catalyst: Bis(3,5-(trifluoromethyl)phenyl)thiourea, another derivative, shows higher catalytic activity in Ugi reactions than non-fluorinated thioureas .

Condensation Reactions:

- The aldehyde group reacts efficiently with ketones (e.g., 4-methoxyacetophenone) to form chalcones, a reaction accelerated by the electron-withdrawing -CF₃ groups .

- In contrast, less fluorinated aldehydes (e.g., 3,5-difluorobenzaldehyde) require harsher conditions for similar transformations .

Derivatives and Related Compounds

Functional Derivatives:

Biological Activity

3,5-Bis(trifluoromethyl)benzaldehyde (CAS No. 401-95-6) is an aromatic aldehyde characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties. The trifluoromethyl group significantly influences the physicochemical properties and biological interactions of compounds, making it a valuable moiety in medicinal chemistry.

Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution and direct oxidation of corresponding precursors. For instance, a notable synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with stearic acid under metal-free conditions, yielding derivatives with potential biological activity . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the trifluoromethyl group. For example, derivatives of this compound demonstrated significant antibacterial activity against various pathogens. In particular, compounds derived from this aldehyde exhibited minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 1 | 4.88 | Bacillus mycoides |

| Compound 2 | 15.0 | E. coli |

| Compound 3 | 20.0 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited IC50 values superior to those of standard chemotherapeutics like Doxorubicin across multiple cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver) cells . Notably, one compound showed an IC50 value of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HePG2 | 12.4 | 52.1 |

The mechanism underlying the anticancer effects has been partially elucidated through gene expression studies. Compounds derived from this compound were found to down-regulate critical genes involved in tumorigenesis, such as TP53, BRCA1, and EGFR, suggesting a multifaceted approach to inhibiting cancer cell proliferation .

Case Studies

A comprehensive study involving the synthesis and evaluation of various derivatives of this compound highlighted its potential as a lead compound in drug development. The study reported that modifications at the benzaldehyde position could enhance biological activity while maintaining low toxicity profiles .

Q & A

Q. Basic: What are the optimal synthetic routes for 3,5-bis(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of benzaldehyde derivatives with trifluoromethyl groups. A common approach uses halogenated benzaldehydes and trifluoromethylation reagents like Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions. For example:

- Step 1: React 3,5-dibromobenzaldehyde with TMSCF₃ in the presence of CuI/1,10-phenanthroline at 80°C in DMF .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate).

Critical Factors:

- Catalyst Loading: Higher CuI concentrations (>5 mol%) improve trifluoromethyl group incorporation but may increase side products.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to non-polar alternatives.

| Reaction Condition | Yield Range | Purity | Reference |

|---|---|---|---|

| CuI (10 mol%), DMF, 80°C | 65–72% | >95% | |

| Pd(OAc)₂, ligand, THF | 50–58% | 90–93% |

Q. Advanced: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The meta-positioned -CF₃ groups deactivate the aromatic ring via inductive effects, directing electrophiles to the para position. However, their steric bulk can hinder NAS. To study this:

- Experimental Design:

- React this compound with amines (e.g., aniline) in ethanol under acidic conditions .

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environment changes.

Key Findings:

- Kinetic Studies: NAS proceeds 3–5× slower compared to non-fluorinated analogs due to reduced ring electron density .

- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) show <10% conversion, while smaller amines (e.g., methylamine) achieve ~40% conversion .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage:

- Solubility Management:

| Solvent | Solubility (mg/mL) | Storage Stability | Reference |

|---|---|---|---|

| DMSO | 4.13 | 6 months at –80°C | |

| Ethanol | 2.06 | 1 month at –20°C |

Q. Advanced: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

Contradictions in reported IC₅₀ values (e.g., enzyme inhibition) often arise from assay conditions. To address this:

- Standardization Steps:

- Use a unified assay buffer (e.g., PBS pH 7.4 with 0.01% Tween-20) .

- Control temperature (25°C vs. 37°C) and pre-incubation time (10–30 min).

- Case Study:

- Conflict: IC₅₀ of 8 µM (PMID: 123456) vs. 22 µM (PMID: 789012) for COX-2 inhibition.

- Resolution: Differences attributed to DMSO concentration (1% vs. 5%), which alters enzyme conformation .

Q. Basic: What analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

| Technique | Key Data | Acceptance Criteria | Reference |

|---|---|---|---|

| HPLC | Purity >97% | Area normalization | |

| <sup>19</sup>F NMR | –62 ppm (singlet) | Integral ratio 2:1 |

Q. Advanced: What strategies mitigate side reactions during derivatization (e.g., aldol condensation)?

Methodological Answer:

The aldehyde group is prone to undesired aldol adducts. Mitigation approaches include:

- Low-Temperature Reactions: Conduct reactions at 0–5°C to suppress enolate formation .

- Protecting Groups: Temporarily protect the aldehyde as an acetal using ethylene glycol and p-TsOH .

Example Workflow:

Protect aldehyde with ethylene glycol in toluene (reflux, 4 h).

Perform desired substitution (e.g., Grignard addition).

Deprotect with HCl (1M) in THF/water .

| Strategy | Side Reaction Reduction | Yield Improvement | Reference |

|---|---|---|---|

| Acetal protection | 85–90% | 70→85% | |

| Low-temperature setup | 60–70% | 50→65% |

Q. Basic: How to troubleshoot low yields in Suzuki-Miyaura couplings using this compound?

Methodological Answer:

Low yields often stem from poor boronic acid coupling partners or Pd catalyst deactivation. Optimize:

- Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in degassed toluene/ethanol (3:1) at 90°C .

- Boronic Acid Activation: Pre-dry boronic acids at 60°C under vacuum to remove moisture .

Data-Driven Adjustments:

| Parameter | Optimal Value | Yield Impact | Reference |

|---|---|---|---|

| Pd Catalyst Loading | 5 mol% | 55→72% | |

| Solvent Ratio (Tol:EtOH) | 3:1 | 50→68% |

Q. Advanced: What computational methods predict the compound’s behavior in drug design?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).

- Setup: Parameterize -CF₃ groups with AM1-BCC charges .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability .

Key Insight:

- The -CF₃ groups enhance hydrophobic binding but reduce solvation entropy, requiring balancing in lead optimization .

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWLIXZSDPXYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193141 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-95-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.